molecular formula C24H23N3O3S B1193803 ZJ01

ZJ01

Cat. No.: B1193803
M. Wt: 433.53
InChI Key: HBWNDXAVUPAAIJ-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZJ01 is a Keap1-Nrf2 protein-protein interaction (PPI) inhibitor.

Scientific Research Applications

Cytoprotective Effects in Septic Cardiomyopathy

ZJ01, identified as a novel small-molecule Keap1–Nrf2 protein–protein interaction (PPI) inhibitor, has shown promising results in cytoprotective effects against septic cardiomyopathy. In vitro and in vivo experiments demonstrated that this compound can trigger Nrf2 nuclear translocation, resulting in increased mRNA levels of Nrf2 target genes, and suppress ROS production and pro-inflammatory cytokines in cardiac cells. This indicates that this compound could be a valuable drug lead for treating septic cardiomyopathy (Jiang et al., 2018).

Genotype Characterization of SARS-Associated Coronavirus

This compound has been used as a designation for a SARS-associated coronavirus isolate. It was characterized for its genotype, revealing specific mutation patterns potentially related to the virus's biological activities and clinical symptoms. This research contributes to understanding the genetic variations and evolutionary trends of coronaviruses (Li et al., 2003).

SARS-CoV-2 Evolution and COVID-19 Severity

Another study involving a SARS-CoV-2 strain named this compound focused on its specific gene mutations and their implications in COVID-19 severity. The research suggested that mutations near the Furin cleavage site in this compound might affect the structure of the spike protein, impacting the virus's ability to infect different organs. This could potentially differentiate COVID-19 subtypes by severity (Jin et al., 2020).

Treatment of Hyperoxic Acute Lung Injury

This compound, as a Keap1-Nrf2 PPI inhibitor, was also studied for its therapeutic potential in hyperoxic acute lung injury (ALI). It was found that this compound treatment in a mouse model could reduce hyperoxia-induced inflammation and increase the activation of Nrf2 and HO-1, indicating its potential in treating ALI (Wan et al., 2020).

Novel Human Papillomavirus Identification

A novel human papillomavirus, named HPV-ZJ01, was identified from a vaginal swab sample, expanding the understanding of the Papillomavirus family. This discovery contributes to the epidemiological and pathological research of human papillomaviruses (Liu et al., 2016).

Environmental Applications

In a different context, a study on an N-methylacetamide-modified hypercrosslinked resin named HJ-ZJ01 highlighted its potential in environmental applications, specifically for phenol adsorption in aqueous solutions. This research adds to the development of efficient materials for water treatment (Huang et al., 2012).

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.53

IUPAC Name

Allyl (Z)-(3-(benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-ylidene)carbamate

InChI

InChI=1S/C24H23N3O3S/c1-4-13-29-24(28)26-22-18(23-25-19-9-7-8-10-21(19)31-23)14-16-11-12-17(15-20(16)30-22)27(5-2)6-3/h4,7-12,14-15H,1,5-6,13H2,2-3H3/b26-22-

InChI Key

HBWNDXAVUPAAIJ-ROMGYVFFSA-N

SMILES

O=C(OCC=C)/N=C1C(C2=NC3=CC=CC=C3S2)=CC4=C(O/1)C=C(N(CC)CC)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZJ-01;  ZJ 01;  ZJ01

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.